molecular formula C12H15NO2 B1296366 N-(2,3-dimethylphenyl)-3-oxobutanamide CAS No. 55909-76-7

N-(2,3-dimethylphenyl)-3-oxobutanamide

Cat. No.: B1296366
CAS No.: 55909-76-7
M. Wt: 205.25 g/mol
InChI Key: JLBRPUWVDHSZKB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,3-dimethylphenyl group attached to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate enamine, which subsequently undergoes cyclization to yield the desired product .

Reaction Conditions:

    Reactants: 2,3-dimethylaniline, ethyl acetoacetate

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

    Solvent: Toluene

    Temperature: Reflux conditions

    Time: Approximately 10 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted amides.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide
  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

N-(2,3-dimethylphenyl)-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-4-6-11(10(8)3)13-12(15)7-9(2)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBRPUWVDHSZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204507
Record name N-(Dimethylphenyl)-3-oxobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55909-76-7, 80357-48-8
Record name N-(Dimethylphenyl)-3-oxobutyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055909767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC165880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Dimethylphenyl)-3-oxobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(dimethylphenyl)-3-oxobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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